6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide
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Overview
Description
6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Scientific Research Applications
6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyridazine derivatives and triazolo[1,5-a]pyridine analogs. What sets 6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H25N9O3 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide |
InChI |
InChI=1S/C21H25N9O3/c1-11(31)13-8-29(9-13)14-5-6-17-25-21(28-30(17)10-14)23-15-7-16(24-19(32)12-3-4-12)26-27-18(15)20(33)22-2/h5-7,10-13,31H,3-4,8-9H2,1-2H3,(H,22,33)(H2,23,24,26,28,32) |
InChI Key |
HNDIBHIJRFJGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN(C1)C2=CN3C(=NC(=N3)NC4=CC(=NN=C4C(=O)NC)NC(=O)C5CC5)C=C2)O |
Origin of Product |
United States |
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